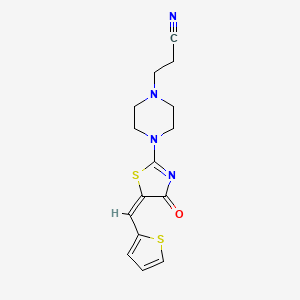
1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea" is a urea derivative that is likely to possess biological activity given the presence of a methoxyphenyl group and a substituted pyrimidinyl moiety. These structural features are often found in molecules with potential pharmacological properties, such as enzyme inhibition or receptor modulation. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of structurally related urea derivatives, which can be informative for understanding the potential characteristics of the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonylation reaction of amines. For example, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a carbonylation reaction with triphosgene, followed by the addition of 4-methoxyaniline to the generated aryl isocyanate . This method, or a similar approach, could potentially be adapted for the synthesis of "this compound" by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The presence of substituents such as methoxyphenyl and pyrimidinyl groups can influence the molecule's conformation and its ability to interact with biological targets. For instance, the flexibility of the spacer linking pharmacophoric moieties in urea derivatives can affect their inhibitory activities, as seen in the series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including interactions with enzymes or receptors in biological systems. For example, some urea derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . Similarly, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been found to exhibit potent activity against chronic myeloid leukemia cells through the inhibition of the PI3K/AKT signaling pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy or propoxy groups can affect these properties by altering the molecule's polarity and steric hindrance. The stability of the methoxyphenyl metabolites, for example, has been noted in the context of urinary metabolites from patients with functional neural tumors . These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Organic Synthesis Applications
The compound and its related derivatives are frequently studied in the context of organic synthesis, particularly in the creation of pyrimidinone derivatives and their potential as intermediates for further chemical transformations. For example, studies have reported on the cyclocondensation reactions of substituted ureas with various ketones to form pyrimidinones, highlighting their importance in synthetic organic chemistry (Bonacorso et al., 2003). These reactions often involve the use of catalysts or specific conditions to achieve the desired products, indicating the compound's role in facilitating or enabling chemical transformations.
Material Science and Catalysis
Research has also explored the use of substituted ureas in material science, including their potential as catalysts or components in complex chemical systems. For instance, substituted urea derivatives have been synthesized for their application in anion recognition, which is a critical aspect of materials science for sensing or separation technologies (Singh et al., 2016). These findings demonstrate the versatility of such compounds in creating materials with specific chemical recognition capabilities.
Potential Pharmacological Applications
Although explicit pharmacological applications of this specific compound were not highlighted in the searched papers, the synthesis and investigation of related urea and thiourea derivatives often target potential medicinal applications. For example, urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, a critical factor in developing treatments for neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995). This suggests that similar compounds, including "1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea", could be of interest for pharmacological research, focusing on their biological activity and potential therapeutic benefits.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-4-12-30-21-14-20(23-15(2)24-21)25-16-8-10-17(11-9-16)26-22(28)27-18-6-5-7-19(13-18)29-3/h5-11,13-14H,4,12H2,1-3H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECSEQSPEOZLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

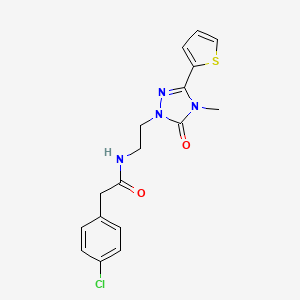
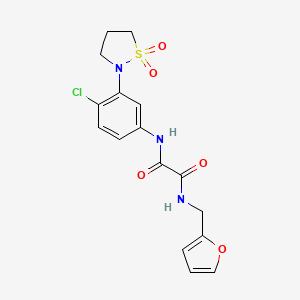
![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)
![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)
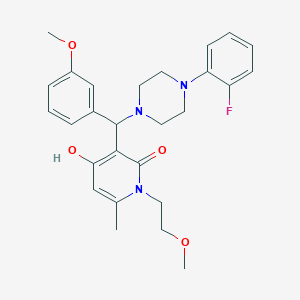
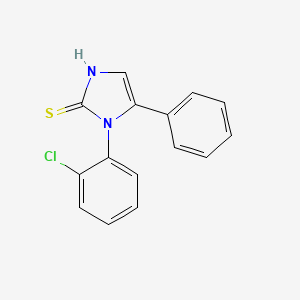
![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)


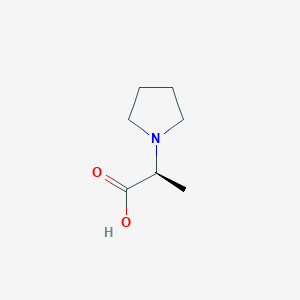
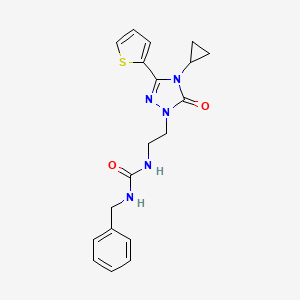
![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)
![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)
